molecular formula C6H8BKN4 B579821 Potassium Bis(1-pyrazolyl)borohydride CAS No. 18583-59-0

Potassium Bis(1-pyrazolyl)borohydride

Cat. No.: B579821
CAS No.: 18583-59-0
M. Wt: 186.07 g/mol
InChI Key: DWMRXHVQGUHAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Potassium Bis(1-pyrazolyl)borohydride is a versatile chemical compound used in scientific research . It exhibits high perplexity and burstiness due to its complex structure, enabling diverse applications like catalysis, hydrogen storage, and metal-organic framework synthesis . The primary targets of this compound are the molecules or structures in these applications that require reduction or hydrogenation reactions.

Mode of Action

The compound acts as a reducing agent in various chemical reactions . It provides hydride ions (H-) for reduction reactions, which can reduce a variety of functional groups, including carbonyls and imines . The pyrazolylborate ligand in the compound can also coordinate to metal ions, forming complexes that can be used in catalysis .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. In general, it can influence pathways where reduction reactions are key steps. For instance, in the synthesis of certain pharmaceuticals, it can help convert carbonyl groups to alcohols, affecting the overall pathway of drug synthesis .

Result of Action

The result of the action of this compound is the reduction of specific functional groups in the target molecules, leading to the formation of new compounds . In the context of catalysis, it can form complexes with metal ions, which can then catalyze various reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to maintain its stability and reactivity . The reaction conditions, such as temperature and solvent, can also affect its efficacy as a reducing agent .

Biochemical Analysis

Biochemical Properties

Potassium Bis(1-pyrazolyl)borohydride plays a significant role in biochemical reactions, particularly in reduction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with reductase enzymes, facilitating the reduction of specific substrates. The nature of these interactions involves the transfer of hydride ions from this compound to the substrate, resulting in the reduction of the latter. This compound’s ability to donate hydride ions makes it a valuable reagent in biochemical research .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by altering the redox state of the cell. This, in turn, can lead to changes in gene expression and metabolic flux. Additionally, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit certain oxidase enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it can activate reductase enzymes by providing the necessary hydride ions for reduction reactions. These interactions can also result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture. Long-term studies have shown that its effects on cellular function can diminish over time due to degradation. Therefore, it is essential to store and handle this compound under appropriate conditions to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical modulation, while doses beyond this range lead to toxicity. These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to reduction reactions. It interacts with enzymes such as reductases and dehydrogenases, facilitating the transfer of hydride ions to substrates. This interaction can influence metabolic flux and alter metabolite levels within the cell. Additionally, this compound can affect the redox balance of the cell, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, this compound may be transported into mitochondria, where it can participate in redox reactions. The distribution of this compound within cells is crucial for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium Bis(1-pyrazolyl)borohydride can be synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions . This method allows for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates. The reaction typically involves the use of a metal borohydride and an excess of the desired pyrazole derivative in the absence of solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are controlled to prevent the hazardous evolution of hydrogen gas and optimizing the process for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium Bis(1-pyrazolyl)borohydride undergoes various chemical reactions, including reduction, substitution, and complexation reactions. It is particularly known for its reducing properties, making it useful in the reduction of nitroarenes to azoxybenzenes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various poly(pyrazolyl)borates, which can be further utilized in different chemical processes .

Comparison with Similar Compounds

  • Sodium Bis(1-pyrazolyl)borohydride
  • Lithium Bis(1-pyrazolyl)borohydride
  • Thallium(I) Bis(1-pyrazolyl)borohydride

Comparison: Potassium Bis(1-pyrazolyl)borohydride is unique due to its specific reactivity and stability under mild conditions. Compared to its sodium and lithium counterparts, it offers better control over reaction stoichiometry and reduced nucleophilicity, making it suitable for reactions involving bulky and electron-withdrawing substituents .

Properties

CAS No.

18583-59-0

Molecular Formula

C6H8BKN4

Molecular Weight

186.07 g/mol

IUPAC Name

potassium;di(pyrazol-1-yl)boranuide

InChI

InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1

InChI Key

DWMRXHVQGUHAHT-UHFFFAOYSA-N

SMILES

[B-](N1C=CC=N1)N2C=CC=N2.[K+]

Canonical SMILES

[BH2-](N1C=CC=N1)N2C=CC=N2.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.